molecular formula C4H8N2O2S B3048410 N-Methyl-1-(methylthio)-2-nitroethenamine CAS No. 168127-08-0

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No. B3048410
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ARJAWSKDSA-N
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Patent
US04028379

Procedure details

A solution in methanol (100 ml) of methylamine (9.4 g) was added dropwise over 10 minutes to a stirred solution in methanol (500 ml) at 25°-30° of 1-methylsulphinyl-1-methylthio-2-nitroethylene (18.1 g). T.L.C. analysis indicated immediate complete disappearance of the sulphoxide. Evaporation of the reaction mixture yielded an oily solid which, on recrystallisation from isopropanol gave the title product (8.1 g) m.p. 113°-113.5°.
[Compound]
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][S:4]([C:6](SC)=[CH:7][N+:8]([O-:10])=[O:9])=O>CO>[CH3:3][S:4][C:6]([NH:2][CH3:1])=[CH:7][N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
CN
Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
18.1 g
Type
reactant
Smiles
CS(=O)C(=C[N+](=O)[O-])SC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
yielded an oily solid which
CUSTOM
Type
CUSTOM
Details
on recrystallisation from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CSC(=C[N+](=O)[O-])NC
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028379

Procedure details

A solution in methanol (100 ml) of methylamine (9.4 g) was added dropwise over 10 minutes to a stirred solution in methanol (500 ml) at 25°-30° of 1-methylsulphinyl-1-methylthio-2-nitroethylene (18.1 g). T.L.C. analysis indicated immediate complete disappearance of the sulphoxide. Evaporation of the reaction mixture yielded an oily solid which, on recrystallisation from isopropanol gave the title product (8.1 g) m.p. 113°-113.5°.
[Compound]
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][S:4]([C:6](SC)=[CH:7][N+:8]([O-:10])=[O:9])=O>CO>[CH3:3][S:4][C:6]([NH:2][CH3:1])=[CH:7][N+:8]([O-:10])=[O:9]

Inputs

Step One
Name
sulphoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.4 g
Type
reactant
Smiles
CN
Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
18.1 g
Type
reactant
Smiles
CS(=O)C(=C[N+](=O)[O-])SC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture
CUSTOM
Type
CUSTOM
Details
yielded an oily solid which
CUSTOM
Type
CUSTOM
Details
on recrystallisation from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CSC(=C[N+](=O)[O-])NC
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.